molecular formula C11H11NO B8320202 2,3-dihydro-1H-3a-aza-cyclopenta[a]inden-6-ol

2,3-dihydro-1H-3a-aza-cyclopenta[a]inden-6-ol

Cat. No.: B8320202
M. Wt: 173.21 g/mol
InChI Key: MSGLZRKLIJNAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-3a-aza-cyclopenta[a]inden-6-ol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[1,2-a]indol-6-ol

InChI

InChI=1S/C11H11NO/c13-10-3-4-11-8(7-10)6-9-2-1-5-12(9)11/h3-4,6-7,13H,1-2,5H2

InChI Key

MSGLZRKLIJNAGI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(N2C1)C=CC(=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

187.5 mL of a 1.6M solution of n-butyllithium (0.30 mol) in n-hexane was added over 20 min to a cooled (−78° C.) solution of 47.2 g 6-bromo-2,3-dihydro-1H-3a-aza-cyclopenta[a]indene (0.20 mol) in 800 mL tetrahydrofuran. The resulting beige suspension was warmed to −50° C. and stirred at this temperature for 45 min. The mixture was cooled to −78° C., and 92.0 mL (0.40 mol) triisoproyl-borate was added over 10 min. The mixture was stirred 30 min at −78° C. and allowed to warm to 0° C. over 30 min. The slightly turbid mixture was stirred at 0-10° C. for 15 min and 100 mL (0.875 mol) 50% acetic acid were added dropwise. To the resulting solution were added over 15 min 30 mL of a 35% hydrogen peroxide solution (0.31 mol) at a temperature of 0-5° C. The mixture was stirred at 0° C. for 30 min and at room temperature for 1 h. The reaction mixture was diluted with 2500 mL diethyl ether and 1000 mL water. The phases were separated and the organic phase was washed with 1000 mL water, twice with 1000 mL 5% sodium thiosulfate, again with 1000 mL water and finally with 1000 mL brine, dried over sodium sulfate and concentrated under aspirator vacuum. The solid residue was stirred with 500 mL n-hexane for 1 h. The product was collected by filtration and dried to constant weight under aspirator vacuum at room temperature to yield 32.56 g (94%) of the title compound as beige crystals melting at 116-118° C.
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
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0.3 mol
Type
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0 (± 1) mol
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47.2 g
Type
reactant
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800 mL
Type
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92 mL
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reactant
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100 mL
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0.31 mol
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reactant
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2500 mL
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1000 mL
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solvent
Reaction Step Six
Yield
94%

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